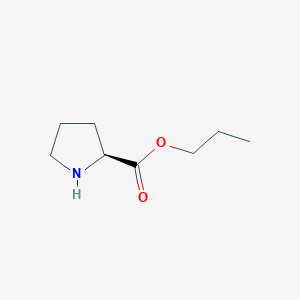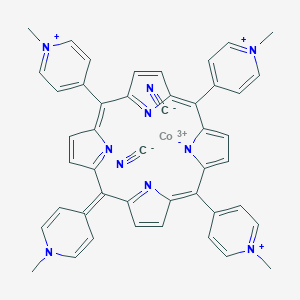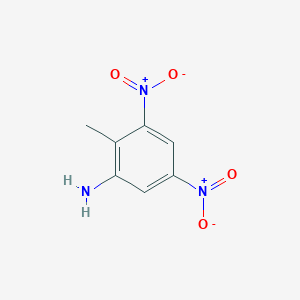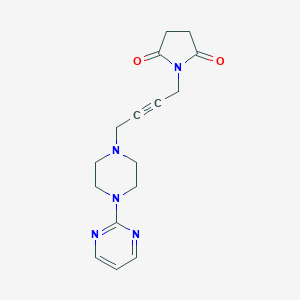![molecular formula C19H22N6O3 B165342 (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 131402-50-1](/img/structure/B165342.png)
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is synthesized using specific methods and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate involves the inhibition of specific proteins. This compound binds to specific proteins and prevents them from functioning properly. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various biological processes.
Effets Biochimiques Et Physiologiques
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of specific cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in lab experiments is its specificity. This compound can target specific proteins and inhibit their function, allowing researchers to study the role of these proteins in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in scientific research. One direction is to study the effect of this compound on specific cellular signaling pathways. Another direction is to investigate the potential use of this compound as a therapeutic agent for specific diseases. Additionally, researchers can explore the use of this compound in combination with other compounds to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate involves several steps. The first step involves the reaction of 2-aminopyrazole with ethyl acetoacetate to form 3-ethyl-4-hydroxy-2H-pyrazole-5-carboxylic acid. The second step involves the reaction of 3-ethyl-4-hydroxy-2H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-4-chloro-2H-pyrazole-5-carboxylic acid. The third step involves the reaction of 3-ethyl-4-chloro-2H-pyrazole-5-carboxylic acid with 2-amino-4-methylbenzoic acid to form (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.
Applications De Recherche Scientifique
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has been found to have potential applications in scientific research. This compound has been used as a tool compound to study the role of specific proteins in various biological processes. It has also been used to study the effect of specific compounds on cellular signaling pathways.
Propriétés
Numéro CAS |
131402-50-1 |
|---|---|
Nom du produit |
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate |
Formule moléculaire |
C19H22N6O3 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C19H22N6O3/c1-23-5-7-24(8-6-23)11-14-3-2-4-15(9-14)19(27)28-13-25-17-16(10-22-25)18(26)21-12-20-17/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,20,21,26) |
Clé InChI |
WRRUNROFBHJYBM-UHFFFAOYSA-N |
SMILES isomérique |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4 |
SMILES canonique |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)





